3-(2-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
BenchChem offers high-quality 3-(2-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N5O2/c22-16-7-2-1-5-13(16)11-30-18(31)15-10-27-19(28-17(15)29-20(30)32)26-9-12-4-3-6-14(8-12)21(23,24)25/h1-8,10H,9,11H2,(H2,26,27,28,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAVCSLHJKHUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC(=CC=C4)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a novel pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A pyrimidine core fused with another pyrimidine ring.
- Fluorinated benzyl groups that enhance pharmacological properties.
- An amino group that may participate in various biochemical reactions.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the pyrimidine core through condensation reactions.
- Introduction of fluorinated benzyl groups via nucleophilic substitution.
- Final modifications to stabilize the dione structure.
The synthetic pathway is crucial for optimizing yield and purity, as well as for ensuring the bioactivity of the final product.
Anticancer Activity
Research indicates that compounds similar to 3-(2-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown inhibition of key enzymes involved in cancer cell proliferation.
- Specific derivatives have demonstrated effectiveness against breast cancer and lung cancer cell lines at low micromolar concentrations.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor , particularly targeting:
- Kinases , which play a pivotal role in cell signaling pathways related to cancer progression.
- The binding affinity of the compound to these enzymes can be influenced by its structural features, enhancing its selectivity.
Antimicrobial Activity
The biological profile also suggests potential antimicrobial properties :
- Preliminary tests indicate activity against certain bacterial strains.
- Further investigations are needed to elucidate the mechanism of action and spectrum of activity.
Table 1: Biological Activities of Related Pyrimidine Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | MCF-7 (Breast Cancer) | 5.0 |
| Compound B | Antimicrobial | E. coli | 10.0 |
| Compound C | Enzyme Inhibition | EGFR Kinase | 12.5 |
Note: IC50 values represent the concentration required to inhibit 50% of the target activity.
The proposed mechanism by which this compound exerts its biological effects includes:
- Binding to specific receptors or enzymes , leading to inhibition of their activity.
- Modulation of cellular pathways involved in proliferation and apoptosis.
Research indicates that the presence of fluorinated groups may enhance binding affinity and specificity towards biological targets.
Q & A
Q. What strategies validate structure-activity relationships (SAR) for kinase inhibition?
Q. How does the compound’s stability vary under acidic/basic conditions?
- Stability Studies:
- Acidic (pH 2): Degrades via hydrolysis of the pyrimidine-dione ring (monitor by HPLC).
- Basic (pH 9): Stable for >48 hours in PBS at 25°C .
Q. How to resolve contradictions in biological activity data across studies?
- Troubleshooting:
- Purity Verification: Re-test batches with LC-MS to rule out impurities.
- Assay Conditions: Standardize cell lines, serum concentrations, and incubation times. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
